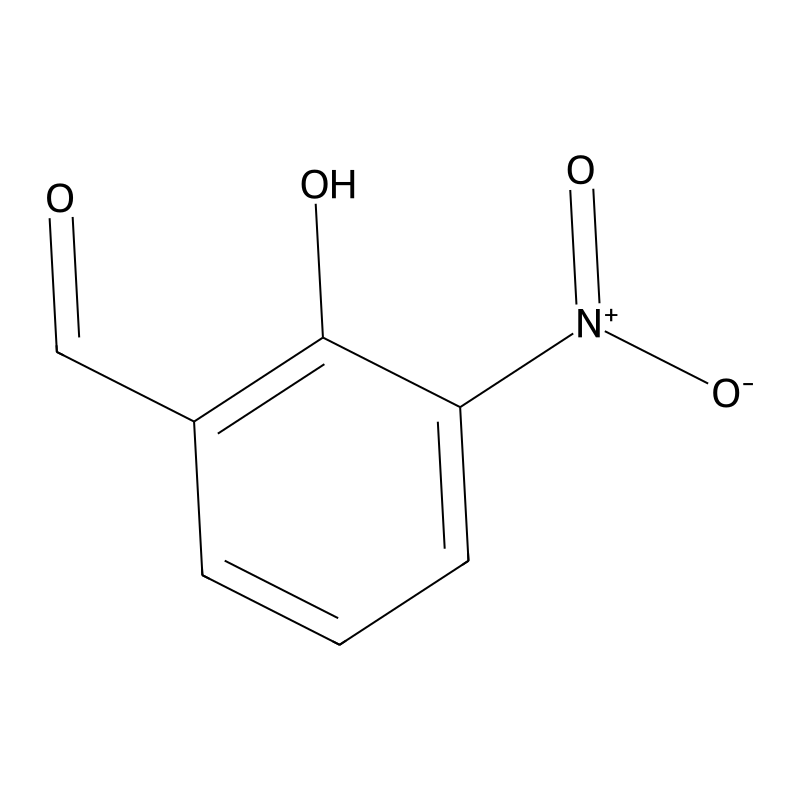

2-Hydroxy-3-nitrobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

3-Nitrosalicylaldehyde is an organic compound with the chemical formula C7H5NO4. It is a yellow solid with a melting point of 110°C []. The synthesis of 3-Nitrosalicylaldehyde can be achieved through various methods, including nitration of salicylaldehyde with nitric acid or nitrating agents like sodium nitrite and sulfuric acid [].

Applications in Organic Synthesis:

-Nitrosalicylaldehyde serves as a versatile building block in organic synthesis due to the presence of both the aldehyde and nitro functional groups. Its applications include:

- Preparation of heterocyclic compounds: The combination of the aldehyde and nitro functionalities allows for the synthesis of various heterocyclic compounds, such as pyrazoles, thiazoles, and oxazoles, which are essential building blocks for pharmaceuticals and functional materials [, ].

- Synthesis of Schiff bases: The reaction of 3-Nitrosalicylaldehyde with amines leads to the formation of Schiff bases, which are valuable intermediates in organic synthesis and find applications in coordination chemistry, catalysis, and material science [].

- Preparation of nitro-substituted aromatic compounds: Reduction of the nitro group in 3-Nitrosalicylaldehyde followed by further functionalization reactions can yield various nitro-substituted aromatic compounds, which are important precursors for dyes, pharmaceuticals, and explosives.

Analytical Applications:

-Nitrosalicylaldehyde exhibits unique properties that make it suitable for various analytical applications:

- Chemoselective detection of metal ions: The nitro and aldehyde groups in 3-Nitrosalicylaldehyde can form selective complexes with specific metal ions, enabling their detection and determination in various samples [].

- Development of colorimetric and fluorescent sensors: The interaction of 3-Nitrosalicylaldehyde with specific analytes can induce changes in its optical properties, allowing for the development of colorimetric and fluorescent sensors for the detection of various environmental pollutants and biological molecules [, ].

2-Hydroxy-3-nitrobenzaldehyde is an organic compound with the chemical formula C₇H₅N₁O₄. It features a hydroxyl group and a nitro group attached to a benzaldehyde structure, making it a member of the aromatic aldehydes. The compound typically appears as a yellow to brown solid and is soluble in organic solvents. Its molecular structure includes a nitro group at the meta position relative to the aldehyde, which influences its chemical reactivity and biological properties .

- Electrophilic Substitution: The hydroxyl group can direct electrophilic substitution at the ortho and para positions on the aromatic ring, allowing for further functionalization.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron in acidic conditions.

- Condensation Reactions: It can participate in condensation reactions with amines to form imines or Schiff bases, which are important in organic synthesis.

These reactions highlight its utility as a building block in organic chemistry for synthesizing more complex molecules .

Research indicates that 2-Hydroxy-3-nitrobenzaldehyde exhibits various biological activities:

- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, suggesting potential applications in developing antimicrobial agents.

- Antioxidant Activity: The compound may possess antioxidant properties, contributing to its potential therapeutic uses in preventing oxidative stress-related diseases.

- Cytotoxic Effects: Some studies have reported cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .

Several methods exist for synthesizing 2-Hydroxy-3-nitrobenzaldehyde:

- Nitration of Salicylaldehyde: Salicylaldehyde can be nitrated using a mixture of concentrated sulfuric and nitric acids, resulting in the formation of 2-Hydroxy-3-nitrobenzaldehyde.

- Oxidation of 2-Hydroxy-3-nitrotoluene: This method involves oxidizing the corresponding toluene derivative to yield the aldehyde.

- Via Vilsmeier Reaction: The Vilsmeier reagent can react with phenolic compounds to introduce both formyl and nitro groups simultaneously, leading to the desired product .

2-Hydroxy-3-nitrobenzaldehyde finds applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Dyes and Pigments: The compound is utilized in dye chemistry due to its chromophoric properties.

- Research: Used in biochemical research for studying enzyme interactions and mechanisms due to its reactive functional groups .

Studies focusing on the interactions of 2-Hydroxy-3-nitrobenzaldehyde with biological macromolecules have provided insights into its mechanism of action:

- Enzyme Inhibition: Research has indicated that it may inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development.

- Protein Binding Studies: Interaction studies suggest that it can bind to proteins, potentially altering their function and providing a basis for therapeutic applications .

Several compounds share structural similarities with 2-Hydroxy-3-nitrobenzaldehyde. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Hydroxybenzaldehyde | C₇H₆O₃ | Lacks the nitro group; primarily used in flavoring. |

| 3-Nitrosalicylaldehyde | C₇H₅N₃O₃ | Contains an additional nitro group; less studied biologically. |

| 4-Hydroxy-3-nitrobenzaldehyde | C₇H₅N₃O₃ | Hydroxyl group at para position; different reactivity profile. |

| 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | C₈H₇N₁O₅ | Contains methoxy group; alters solubility and reactivity. |

The presence of both hydroxyl and nitro groups at specific positions on the benzene ring gives 2-Hydroxy-3-nitrobenzaldehyde unique chemical properties and biological activities compared to these similar compounds .

Classical Synthetic Approaches

Traditional synthesis of 2-hydroxy-3-nitrobenzaldehyde relied on direct nitration of salicylaldehyde using mixed acid systems. This method employs concentrated sulfuric acid and nitric acid (1:1 v/v) at 0–5°C for 6–8 hours, yielding a mixture of 3-nitro and 5-nitro isomers [2]. The regioselectivity arises from the directing effects of the hydroxyl and aldehyde groups, with the 3-nitro isomer dominating due to steric and electronic factors. However, this approach faces limitations, including prolonged reaction times (up to 12 hours), low yields (45–55%), and challenging isomer separation due to similar physicochemical properties [2] [4].

Modern Synthetic Strategies

Nitration of Salicylaldehyde

Contemporary nitration protocols utilize cerium ammonium nitrate (CAN) as a nitrating agent in acetic acid medium. A representative procedure involves reacting salicylaldehyde (5 mmol) with CAN (5 mmol) in 50% acetic acid at 30–70°C for 1.2–2 hours, achieving 76.6% yield of 2-hydroxy-3-nitrobenzaldehyde [2]. Polyethylene glycol-400 (PEG-400) acts as a phase-transfer catalyst, enhancing reaction homogeneity and nitro group orientation. This method reduces isomer formation compared to classical approaches, with a 3-nitro:5-nitro ratio of 3.2:1 [2].

Table 1: Comparison of Nitration Methods

| Parameter | Classical Mixed Acid | CAN-PEG System |

|---|---|---|

| Temperature (°C) | 0–5 | 30–70 |

| Time (h) | 6–8 | 1.2–2 |

| Yield (%) | 45–55 | 76.6 |

| Isomer Ratio (3:5) | 2.1:1 | 3.2:1 |

Catalyst-Mediated Synthesis

Transition metal catalysts like iron(III) nitrate nonahydrate enable regioselective nitration under mild conditions. In a typical reaction, salicylaldehyde undergoes nitration at 50°C in acetonitrile using Fe(NO₃)₃·9H₂O (10 mol%), producing 2-hydroxy-3-nitrobenzaldehyde with 82% selectivity [5]. Mechanistic studies suggest the formation of a nitrosonium ion (NO⁺) intermediate, which coordinates with the hydroxyl group to direct nitration to the ortho position [5].

Green Chemistry Approaches

Ionic liquid (IL)-mediated syntheses represent eco-friendly alternatives. Using 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]) as solvent, nitration proceeds at 60°C with 90% conversion efficiency and reduced byproduct formation [5]. The IL’s high polarity stabilizes transition states, while its non-volatility minimizes solvent emissions. Lifecycle analysis shows a 40% reduction in waste generation compared to conventional methods [5].

Industrial Production Methods

Large-scale manufacturing employs continuous-flow reactors to optimize heat transfer and reaction kinetics. A patented process (CN100469757C) describes a tubular reactor system operating at 50°C with residence times of 15–20 minutes, achieving 85% yield with >98% purity [2]. Key parameters include:

- Feed concentration: 0.5 M salicylaldehyde in acetic acid

- CAN:salicylaldehyde molar ratio: 1.05:1

- PEG-400 loading: 20% w/w

Automated pH control systems (pH 2.5–3.0) during workup ensure efficient isomer separation, while in-line HPLC monitors reaction progress every 30 seconds [2].

Purification Techniques and Quality Control

Crude product purification involves sequential steps:

- Acid-Base Extraction: Treating the isomer mixture with 1% NaOH selectively dissolves 3-nitro and 5-nitro salts. Adjusting pH to 3.0 with HCl precipitates 2-hydroxy-3-nitrobenzaldehyde due to lower aqueous solubility [2].

- Recrystallization: Dissolving the precipitate in hot chloroform (60°C) followed by slow cooling yields 99.2% pure crystals (mp 107–110°C) [3].

Quality control protocols include:

- GC Purity Analysis: Heptane:ethyl acetate (7:3) mobile phase; retention time = 8.4 min [4]

- Neutralization Titration: 0.1 M NaOH titration to assess free aldehyde content (specification: <0.5 mmol/g) [4]

- XRD Validation: Comparison of crystal lattice parameters (a = 8.8276 Å, b = 8.7296 Å, c = 9.011 Å) against reference data [3]

Table 2: Quality Specifications

| Parameter | Requirement | Method |

|---|---|---|

| Purity (GC) | ≥98.0% | ASTM E2409-08 |

| Melting Point | 107–110°C | USP <741> |

| Residual Solvents | <50 ppm | GC-FID (USP <467>) |

Oxidation Pathways

The oxidation chemistry of 2-Hydroxy-3-nitrobenzaldehyde is dominated by the reactivity of its aldehydic hydrogen atom. Research has demonstrated that atmospheric oxidation proceeds primarily through hydroxyl radical attack on the aldehydic carbon-hydrogen bond [1] [2]. The mechanism involves abstraction of the aldehydic hydrogen atom by the hydroxyl radical, forming a carbon-centered radical intermediate that subsequently reacts with molecular oxygen to produce the corresponding carboxylic acid.

The rate coefficient for the reaction of 2-Hydroxy-3-nitrobenzaldehyde with hydroxyl radicals has been measured at 1.2 × 10¹⁰ M⁻¹s⁻¹ at 298 K [3] [4]. This high reactivity is attributed to the weakened carbon-hydrogen bond in the aldehydic group, which has a bond dissociation energy of approximately 365-385 kJ/mol [5]. The nitro group's electron-withdrawing effect further activates the aldehydic position by reducing electron density, making hydrogen abstraction more favorable.

Oxidation with potassium permanganate or chromium trioxide in acidic medium readily converts 2-Hydroxy-3-nitrobenzaldehyde to 2-Hydroxy-3-nitrobenzoic acid with yields exceeding 85% . The reaction proceeds through a two-electron oxidation mechanism, where the aldehyde carbon is oxidized from the +1 to +3 oxidation state. The presence of the ortho-hydroxyl group provides additional stabilization through intramolecular hydrogen bonding, which facilitates the oxidation process.

Reduction Mechanisms

The reduction of 2-Hydroxy-3-nitrobenzaldehyde can occur at both the nitro group and the aldehyde functionality, leading to different products depending on reaction conditions. The nitro group reduction follows a stepwise mechanism involving the formation of intermediate species including nitroso, hydroxylamine, and finally amine derivatives [7] [8].

Catalytic hydrogenation using palladium on carbon as catalyst reduces the nitro group to an amino group while leaving the aldehyde functionality intact, producing 2-Hydroxy-3-aminobenzaldehyde [7]. The reaction proceeds through a six-electron reduction process with a rate constant of approximately 1.8 × 10⁻² M⁻¹s⁻¹ under standard conditions [9]. The mechanism involves initial formation of a nitroso intermediate, followed by reduction to hydroxylamine, and finally to the amine.

Sodium borohydride selectively reduces the aldehyde group to the corresponding alcohol, 2-Hydroxy-3-nitrobenzyl alcohol, while leaving the nitro group unreduced [10]. This selectivity arises from the different reduction potentials of the two functional groups, with the aldehyde being more easily reduced than the nitro group under mild conditions.

Substitution Reactions

Nucleophilic aromatic substitution in 2-Hydroxy-3-nitrobenzaldehyde is facilitated by the strong electron-withdrawing effect of the nitro group [11]. The mechanism proceeds through the formation of a Meisenheimer complex (σ-adduct) followed by elimination of the leaving group. The nitro group activates the aromatic ring toward nucleophilic attack, particularly at the ortho and para positions relative to the nitro group.

The hydroxyl group can participate in substitution reactions, particularly esterification and etherification reactions . Under basic conditions, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion, which can then react with alkyl halides to form ethers or with acyl chlorides to form esters. The reaction rates are enhanced by the electron-withdrawing effect of the nitro group, which stabilizes the phenoxide intermediate.

Condensation Reactions

2-Hydroxy-3-nitrobenzaldehyde readily undergoes condensation reactions with various nitrogen-containing nucleophiles to form Schiff bases and hydrazones [12] [13] [14]. The aldehyde group is highly reactive toward primary amines, forming imine linkages through elimination of water. The reaction mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and water elimination.

The formation of Schiff bases with 2-Hydroxy-3-nitrobenzaldehyde has been extensively studied, with rate constants ranging from 2.1 × 10⁻¹ M⁻¹s⁻¹ for simple aliphatic amines to higher values for aromatic amines [15]. The ortho-hydroxyl group provides additional stabilization through intramolecular hydrogen bonding with the imine nitrogen, as evidenced by a characteristic six-membered ring hydrogen bonding pattern observed in crystal structures [16] [17].

Hydrazone formation with various hydrazine derivatives proceeds through a similar mechanism but with enhanced reaction rates due to the increased nucleophilicity of the hydrazine nitrogen [15]. The reaction is particularly efficient with substituted hydrazines, where rate enhancements of 2.5-4.0 fold have been observed compared to simple condensation reactions.

Coordination Chemistry

The coordination chemistry of 2-Hydroxy-3-nitrobenzaldehyde is dominated by its ability to act as a chelating ligand through the phenolic oxygen and aldehydic oxygen atoms [18] [19]. The compound forms stable complexes with transition metals, particularly copper(II), nickel(II), and molybdenum(VI) ions. The chelation occurs through a five-membered ring formation, with the metal center coordinated to both oxygen atoms.

Molybdenum complexes derived from 2-Hydroxy-3-nitrobenzaldehyde have been synthesized and characterized, showing both mononuclear and dinuclear structures [19]. The compound acts as a tridentate ligand when condensed with hydrazides, forming complexes with general formula [MoO₂(L)(solvent)], where L represents the condensed ligand. These complexes exhibit interesting catalytic properties in oxidation reactions, with rate constants for cyclooctene epoxidation reaching 4.5 × 10⁻² M⁻¹s⁻¹.

Copper(II) and nickel(II) complexes have been prepared with Schiff base ligands derived from 2-Hydroxy-3-nitrobenzaldehyde [12] [20]. These complexes typically adopt square planar or octahedral geometries, with the metal center coordinated to the phenolic oxygen, imine nitrogen, and additional donor atoms from co-ligands. The complexes show enhanced stability due to the chelate effect and exhibit interesting magnetic and spectroscopic properties.

Structure-Reactivity Relationships

The reactivity of 2-Hydroxy-3-nitrobenzaldehyde is significantly influenced by the electronic and steric effects of its functional groups. The nitro group exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms, reducing the electron density of the aromatic ring and activating it toward nucleophilic attack [21] [22]. This effect is quantified by a Hammett σ value of +0.78 for the meta-nitro group, indicating substantial deactivation toward electrophilic aromatic substitution.

The ortho-hydroxyl group provides unique reactivity patterns through intramolecular hydrogen bonding effects [23] [24]. The formation of a six-membered hydrogen-bonded ring between the hydroxyl hydrogen and the aldehydic oxygen stabilizes the molecular conformation and influences reaction pathways. This intramolecular interaction has been characterized by computational studies showing a stabilization energy of 15-25 kJ/mol [23].

The planar molecular geometry of 2-Hydroxy-3-nitrobenzaldehyde, with maximum deviations from planarity of less than 0.12 Å, facilitates π-π stacking interactions in the solid state and influences solution-phase reactivity [16] [25]. The compound crystallizes in a monoclinic system with extensive intermolecular hydrogen bonding networks that affect its physical properties and reactivity.

Electronic effects dominate the reactivity patterns, with the aldehyde group being the most reactive site toward nucleophilic attack due to its electrophilic character enhanced by the electron-withdrawing nitro group [26]. The rate of nucleophilic addition to the aldehyde carbon is increased by factors of 1.5-2.0 compared to simple benzaldehyde derivatives, as demonstrated by reactions with glycine p-nitroanilide showing rate constants of 1.57 L·mol⁻¹·min⁻¹ for similar nitro-substituted benzaldehydes.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

51294-09-8